

Commercial availability and suppliers of 2-Methylcyclooctanone

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Compound of Interest

Compound Name: 2-Methylcyclooctanone

Cat. No.: B075978

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Technical Guide: 2-Methylcyclooctanone (CAS: 10363-27-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclooctanone is a cyclic ketone that holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex natural products. Its eight-membered ring structure, substituted with a methyl group, offers a unique scaffold for creating diverse molecular architectures. This technical guide provides a comprehensive overview of the commercial availability, key physicochemical properties, synthesis methodologies, and analytical characterization of **2-Methylcyclooctanone**.

Commercial Availability and Suppliers

2-Methylcyclooctanone is available from several chemical suppliers, primarily for research and development purposes. The availability can range from small laboratory quantities to semi-bulk orders. It is crucial to obtain a certificate of analysis from the supplier to confirm the purity and identity of the compound.

Table 1: Commercial Supplier Information for **2-Methylcyclooctanone**

Supplier	Product Number	Purity	Availability
Sigma-Aldrich	AldrichCPR	Not specified; sold as-is for early discovery research. [1]	Inquire
Atomax Chemicals Co., Ltd.	---	Not specified	Inquire
Santa Cruz Biotechnology	sc-225486	Not specified	Inquire

Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Methylcyclooctanone** is presented in Table 2. This data is essential for planning reactions, purification procedures, and for the safe handling and storage of the compound.

Table 2: Physicochemical Properties of **2-Methylcyclooctanone**

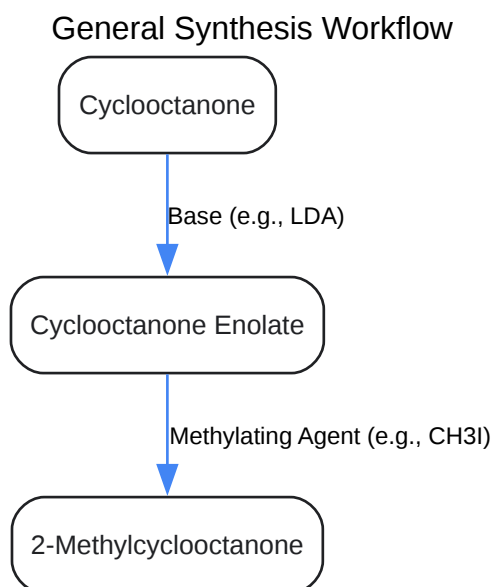
Property	Value	Source
CAS Number	10363-27-6	PubChem[2]
Molecular Formula	C ₉ H ₁₆ O	PubChem[2]
Molecular Weight	140.22 g/mol	PubChem[2]
Appearance	Not specified (likely a liquid)	---
Boiling Point	Not available	---
Density	Not available	---
Solubility	Not available	---
InChI	InChI=1S/C9H16O/c1-8-6-4-2-3-5-7-9(8)10/h8H,2-7H2,1H3	Guidechem[3]
InChIKey	MJFJFHJQZCMMKL-UHFFFAOYSA-N	Guidechem[3]
Canonical SMILES	CC1CCCCCCC1=O	Guidechem[3]

Synthesis Methodology

The primary and most direct method for the synthesis of **2-Methylcyclooctanone** is the α -alkylation of cyclooctanone. This involves the formation of an enolate from cyclooctanone, followed by its reaction with a methylating agent.

General Synthesis Pathway: α -Alkylation of Cyclooctanone

The overall transformation is depicted in the following workflow diagram:



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Caption: α -Alkylation of Cyclooctanone.

Experimental Protocol: Synthesis of 2-Methylcyclooctanone

The following is a representative experimental protocol based on standard organic synthesis procedures for the alkylation of ketones.

Materials:

- Cyclooctanone
- Diisopropylamine
- n-Butyllithium (n-BuLi) in hexanes
- Methyl iodide (CH₃I)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution

- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Enolate Formation:
 - To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add freshly distilled diisopropylamine in anhydrous THF.
 - Cool the solution to $-78\text{ }^{\circ}\text{C}$ in a dry ice/acetone bath.
 - Add n-butyllithium dropwise via syringe. Stir the solution at $-78\text{ }^{\circ}\text{C}$ for 30 minutes to form lithium diisopropylamide (LDA).
 - Slowly add a solution of cyclooctanone in anhydrous THF to the LDA solution at $-78\text{ }^{\circ}\text{C}$. Stir for 1-2 hours to ensure complete enolate formation.
- Alkylation:
 - Add methyl iodide dropwise to the enolate solution at $-78\text{ }^{\circ}\text{C}$.
 - Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Workup and Purification:
 - Quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether.
 - Wash the combined organic layers with water and brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to afford pure **2-Methylcyclooctanone**.

Analytical Characterization

The identity and purity of synthesized **2-Methylcyclooctanone** should be confirmed by standard analytical techniques.

Table 3: Spectroscopic Data for **2-Methylcyclooctanone**

Technique	Expected Chemical Shifts / Peaks
¹ H NMR	Signals corresponding to the methyl group (doublet), the methine proton alpha to the carbonyl and the methyl group, and the methylene protons of the cyclooctane ring.
¹³ C NMR	A peak for the carbonyl carbon, a peak for the methine carbon bearing the methyl group, a peak for the methyl carbon, and several peaks for the methylene carbons of the cyclooctane ring.
Infrared (IR)	A strong absorption band characteristic of a ketone carbonyl (C=O) stretch, typically in the range of 1700-1725 cm ⁻¹ . C-H stretching and bending vibrations will also be present.
Mass Spectrometry (MS)	The molecular ion peak (M ⁺) corresponding to the molecular weight of 140.22 g/mol . Fragmentation patterns may include loss of the methyl group and other characteristic cleavages of cyclic ketones.

Applications in Drug Development

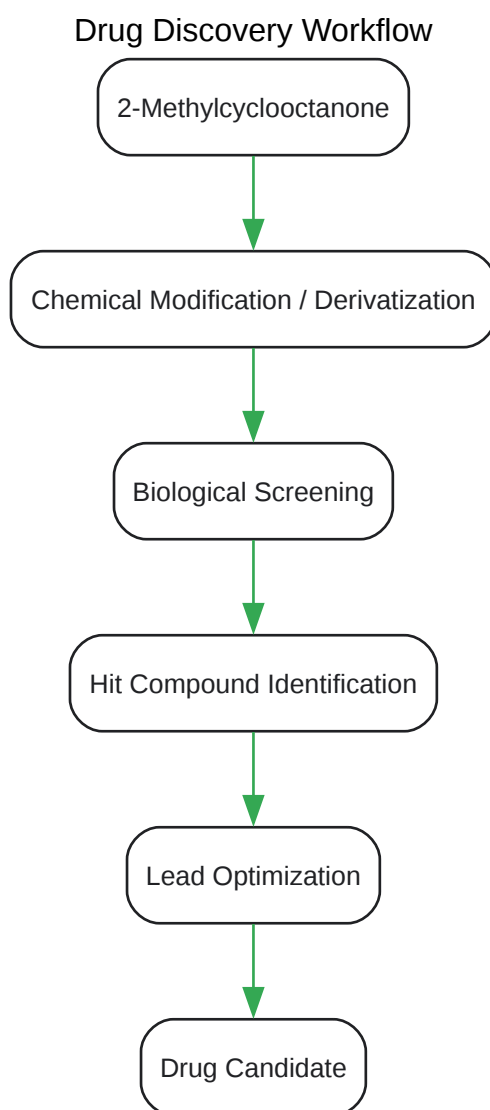
While specific examples of **2-Methylcyclooctanone** as a direct precursor in marketed drugs are not widely documented, its structural motif is of interest in medicinal chemistry. The eight-membered ring system can serve as a scaffold to which various pharmacophores can be

attached. The methyl group provides a point of stereochemical diversity that can be crucial for biological activity and selectivity.

Potential applications include its use as a starting material or intermediate in the synthesis of:

- Novel macrocyclic compounds with potential therapeutic activities.
- Analogs of natural products containing a cyclooctane ring.
- Conformationally constrained molecules to probe receptor binding sites.

The logical workflow for utilizing **2-Methylcyclooctanone** in a drug discovery program is outlined below:



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Caption: Drug Discovery Workflow.

Safety and Handling

Based on GHS information, **2-Methylcyclooctanone** is classified as harmful if swallowed and causes serious eye irritation.[2] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance or a comprehensive safety data sheet. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Methylcyclopentanone(1120-72-5) ¹³C NMR [m.chemicalbook.com]
- 3. 2-Methylcyclopentanone, CAS No. 1120-72-5 - iChemical [ichemical.com]
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